molecular formula C6H12N2S B2586231 (1-Cyclopropylethyl)thiourea CAS No. 1153366-20-1

(1-Cyclopropylethyl)thiourea

Cat. No. B2586231
M. Wt: 144.24
InChI Key: KURWPKAMJYNJSU-UHFFFAOYSA-N
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Description

“(1-Cyclopropylethyl)thiourea” is an organosulfur compound with the CAS Number: 1153366-20-1 . It has a molecular weight of 144.24 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Molecular Structure Analysis

The InChI code for “(1-Cyclopropylethyl)thiourea” is 1S/C6H12N2S/c1-4(5-2-3-5)8-6(7)9/h4-5H,2-3H2,1H3,(H3,7,8,9) . More detailed structural analysis would require specific studies or computational modeling .

Scientific Research Applications

Catalysis and Synthesis Applications

  • Thiourea derivatives, including (1-Cyclopropylethyl)thiourea, have been extensively utilized in catalysis, demonstrating their efficacy in facilitating reactions with high enantio- and diastereoselectivity. For example, cyclopropenimine catalyzed enantioselective Mannich reactions between glycine imines and N-Boc-aldimines showcased significant reactivity and effectiveness, offering a pathway to various derivatives with potential utility in pharmaceuticals and material science (Bandar & Lambert, 2013).
  • In another study, bifunctional thiourea catalysts demonstrated high efficiency for the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins, further emphasizing the role of thioureas in the synthesis of biologically active compounds with high enantioselectivity (Okino et al., 2005).

Enzyme Inhibition and Biological Activities

  • Thiourea derivatives have been identified as potent enzyme inhibitors, showcasing their utility in the development of therapeutic agents. For instance, certain thiourea compounds exhibited excellent herbicidal and fungicidal activities, underscoring their potential in agricultural applications (Tian et al., 2009).
  • Additionally, thiourea compounds have been studied for their cytotoxic activities, particularly in the context of cancer research. A study on a non-cross-linking platinum-acridine agent highlighted the potential of thiourea derivatives in enhancing cytotoxicity against non-small-cell lung cancer, offering a new avenue for cancer treatment strategies (Ma et al., 2008).

Safety And Hazards

“(1-Cyclopropylethyl)thiourea” is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-cyclopropylethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c1-4(5-2-3-5)8-6(7)9/h4-5H,2-3H2,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURWPKAMJYNJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylethyl)thiourea

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